
2-(Dimethylamino)propan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)propan-1-ol;hydrochloride is a chemical compound with the molecular formula C5H13NO·HCl. It is classified as an amino alcohol and is used as a building block in organic synthesis . This compound is also known under the name dimepranol and is used as an active ingredient in some pharmaceutical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)propan-1-ol can be synthesized through various methods. One common method involves the reaction of dimethylamine with propylene oxide, followed by hydrolysis to yield the desired product . Another method includes the use of Grignard reagents, where the Grignard reagent reacts with an aldehyde or ketone to form the alcohol .
Industrial Production Methods
Industrial production of 2-(Dimethylamino)propan-1-ol typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Dimethylamino)propan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Acts as an inhibitor of choline uptake, making it useful in studying neurotransmitter functions.
Medicine: Used in pharmaceutical formulations such as inosine pranobex.
Industry: Employed in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)propan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor of choline uptake, which affects neurotransmitter functions and cellular signaling pathways . The compound’s effects are mediated through its interaction with specific molecular targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylpropylamine hydrochloride: Similar in structure but contains a chlorine atom instead of a hydroxyl group.
Dimethylisopropanolamine: Another amino alcohol with similar properties.
Uniqueness
2-(Dimethylamino)propan-1-ol;hydrochloride is unique due to its specific combination of an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to inhibit choline uptake also sets it apart from other similar compounds .
Properties
CAS No. |
92596-51-5 |
|---|---|
Molecular Formula |
C5H14ClNO |
Molecular Weight |
139.62 g/mol |
IUPAC Name |
2-(dimethylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(4-7)6(2)3;/h5,7H,4H2,1-3H3;1H |
InChI Key |
HIWXLEQRUZFGGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
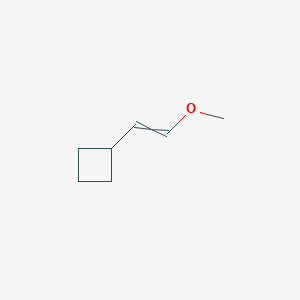
![5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14360378.png)
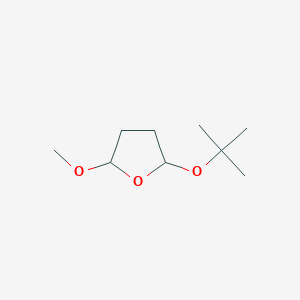
![2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol](/img/structure/B14360384.png)

![N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14360389.png)
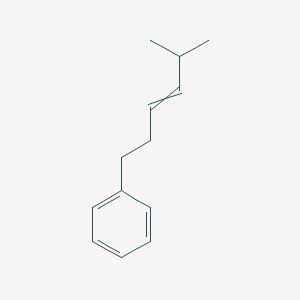
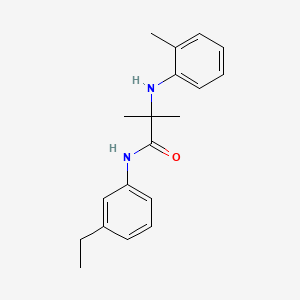

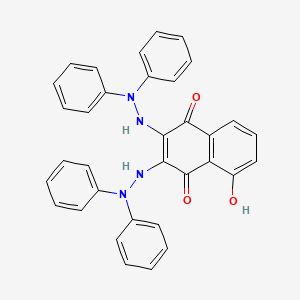
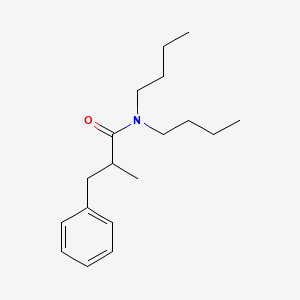
![4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane](/img/structure/B14360432.png)
![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
